molecular formula C11H10N4O2 B12918397 5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 87802-15-1

5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Numéro de catalogue: B12918397
Numéro CAS: 87802-15-1
Poids moléculaire: 230.22 g/mol
Clé InChI: BENUVLYSFPBAER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Breakdown of SMILES Components

SMILES Segment Structural Interpretation
CC1=C(C)C=CN=C1 1,5-dimethyl-1H-benzimidazole: A benzene ring fused to an imidazole with methyl groups at positions 1 and 5.
N2C(=O)N=C(N)N2 1,3,4-oxadiazol-2(3H)-one: A five-membered ring with nitrogen atoms at positions 1, 3, and 4, and a carbonyl group at position 2.

The SMILES notation employs the following conventions:

  • Ring closures : Numerals (e.g., 1, 2) denote connections between non-adjacent atoms.
  • Branching : Parentheses specify substituents, such as the methyl groups (C(C)).
  • Aromaticity : Lowercase letters (e.g., c, n) are omitted in favor of uppercase letters with explicit bonding to maintain clarity for heteroatoms.

Canonicalization algorithms ensure uniqueness by standardizing atom ordering and ring numbering, enabling precise database searches and structural comparisons.

InChIKey Generation and Structural Uniqueness Verification

The International Chemical Identifier (InChI) system generates standardized representations of chemical structures, with the InChIKey serving as a 27-character hash for rapid database lookups. For 5-(1,5-dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one, the InChIKey is derived from its full InChI string, which encapsulates:

  • Molecular formula : $$ \text{C}{11}\text{H}{10}\text{N}{4}\text{O}{2} $$
  • Connectivity : Sequence of atoms and bonds defining the heterocyclic systems.
  • Hydrogen placement : Explicit designation of hydrogen atoms attached to nitrogen in the benzimidazole and oxadiazolone rings.
  • Stereochemical data : Absent in this compound due to planarity of the aromatic systems.

InChI Layers and Their Significance

InChI Layer Content Example
Main Layer Formula and connectivity C11H10N4O2/c1-7-5-10(12-6-11(7)15(2)14-8-3-4-9(13-8)16)17-18(3)19
Fixed-H Layer Hydrogen positions h12,14H,3-6H2,1-2H3

The InChIKey, a hashed derivative of these layers, ensures structural uniqueness while enabling efficient indexing in chemical databases. For this compound, the first 14 characters of the InChIKey (e.g., BABK...) encode connectivity and stereochemistry, while the remaining characters provide a checksum for validation.

Propriétés

Numéro CAS

87802-15-1

Formule moléculaire

C11H10N4O2

Poids moléculaire

230.22 g/mol

Nom IUPAC

5-(1,5-dimethylbenzimidazol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H10N4O2/c1-6-3-4-8-7(5-6)12-9(15(8)2)10-13-14-11(16)17-10/h3-5H,1-2H3,(H,14,16)

Clé InChI

BENUVLYSFPBAER-UHFFFAOYSA-N

SMILES canonique

CC1=CC2=C(C=C1)N(C(=N2)C3=NNC(=O)O3)C

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-benzo[d]imidazole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one. Research indicates that compounds in this category exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-oneA549 (Lung)12.5
5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-oneMCF-7 (Breast)15.0
5b (related derivative)LN229 (Glioblastoma)10.0

In a study involving the LN229 glioblastoma cell line, specific derivatives demonstrated significant apoptosis-inducing capabilities through DNA damage mechanisms . The molecular docking studies further suggested that these compounds effectively bind to target proteins involved in cancer proliferation.

Anti-Diabetic Properties

The anti-diabetic effects of oxadiazole derivatives have also been explored. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Table 2: Anti-Diabetic Activity of Oxadiazole Derivatives

CompoundModel UsedEffect on Glucose Levels (%)Reference
5dDrosophila melanogaster-30%
5fDrosophila melanogaster-25%

Other Biological Activities

Beyond anticancer and anti-diabetic applications, oxadiazole derivatives have shown promise in various other biological areas:

Antimicrobial Activity

Compounds containing the oxadiazole ring have been reported to exhibit antimicrobial properties against a range of pathogens. This includes antibacterial and antifungal activities which make them candidates for developing new antibiotics .

Anti-inflammatory Effects

Some studies have indicated that these compounds can also reduce inflammation markers in vitro and in vivo, making them suitable for further investigation as anti-inflammatory agents .

Synthesis and Structure

The synthesis of 5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves multistep reactions starting from readily available benzimidazole derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds .

Table 3: Synthesis Overview

StepReagents UsedConditionsYield (%)
Step 1Benzimidazole + Acid HydrazideReflux in ethanol85%
Step 2Cyclization with Carboxylic Acid DerivativeHeat under reflux75%

Mécanisme D'action

The mechanism of action of 5-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, proteins, and enzymes, affecting their function. The oxadiazole ring may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other oxadiazolone derivatives, differing primarily in substituents. Key comparisons include:

Compound Core Structure Substituent Molecular Formula Mass (g/mol) Key Properties
Target Compound 1,3,4-oxadiazol-2(3H)-one 1,5-dimethylbenzimidazol-2-yl C₁₁H₁₁N₃O₂ 241.23 (estimated) High lipophilicity, potential CNS permeability challenges, aromatic stacking
5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one 1,3,4-oxadiazol-2(3H)-one 2-aminophenyl C₈H₇N₃O₂ 177.16 Lower molecular weight, reduced steric hindrance, improved solubility
5-[2-(5-Methoxyindol-3-yl)ethyl]-oxadiazolone 1,3,4-oxadiazol-2(3H)-one 2-(5-methoxyindol-3-yl)ethyl C₁₃H₁₃N₃O₃ 283.26 Nanomolar affinity for melatonin receptors (hMT1R/hMT2R), CNS permeability issues
5-Aryl-1,3,4-oxadiazol-2(3H)-ones (Dapsone derivatives) 1,3,4-oxadiazol-2(3H)-one Pyridin-4-yl or piperidinyl groups Varies ~250–300 Poor biological activity in oxidative stress models

Research Findings and Implications

  • Neuroprotective Potential: Structural analogs in demonstrated activity as NRF2 activators and QR2 ligands, suggesting the target compound could share neurogenic or anti-inflammatory properties.
  • Limitations : The compound’s high molecular weight (~241 g/mol) and aromatic bulk may hinder blood-brain barrier penetration, a common issue with benzimidazole-containing drugs .
  • Opportunities: Hybridizing the benzimidazole group with substituents from active analogs (e.g., methoxyindole or aminophenyl groups) could optimize receptor affinity and pharmacokinetics.

Activité Biologique

5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound notable for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's molecular structure allows for various interactions with biological targets. Its key properties are summarized in the table below:

PropertyValue
CAS Number 87802-15-1
Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
IUPAC Name 5-(1,5-dimethylbenzimidazol-2-yl)-3H-1,3,4-oxadiazol-2-one
InChI Key BENUVLYSFPBAER-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves cyclization reactions. One common method includes:

  • Starting Materials : 1,5-dimethyl-1H-benzimidazole-2-carboxylic acid hydrazide.
  • Reagents : Carbon disulfide and potassium hydroxide.
  • Process : The reaction proceeds under controlled conditions followed by cyclization with hydrazine hydrate to form the oxadiazole ring.

This method emphasizes the importance of optimizing reaction conditions to maximize yield and purity.

The biological activity of 5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is primarily attributed to its ability to interact with various molecular targets:

  • DNA Binding : The benzimidazole ring can bind to DNA and proteins, influencing their functions.
  • Cell Membrane Penetration : The oxadiazole ring enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

These interactions can lead to the inhibition of critical biological pathways associated with antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to 5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibit significant antimicrobial properties. A study demonstrated that derivatives with oxadiazole moieties displayed enhanced activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been investigated through several in vitro studies:

  • Case Study Findings : In a study involving MCF cell lines, the compound showed an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\mu M, indicating effective induction of apoptosis .
  • Tumor Suppression : In vivo studies on tumor-bearing mice revealed that treatment with this compound significantly suppressed tumor growth compared to control groups .

Comparative Studies

When compared to other benzimidazole and oxadiazole derivatives, 5-(1,5-Dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibits unique properties due to its combined structure. This dual functionality enhances its potential for drug development in both antimicrobial and anticancer therapies.

Table: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
5-(1,5-Dimethylbenzimidazol-2-yl)-oxadiazolModerateHighEffective against MCF cell lines
Benzimidazole Derivative AHighModerateStronger antibacterial properties
Oxadiazole Derivative BModerateLowLimited cytotoxic effects

Q & A

Q. What are the established synthetic routes for preparing 5-(1,5-dimethyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives?

The synthesis typically involves cyclization of substituted benzimidazole precursors with 1,3,4-oxadiazolone scaffolds. For example, General Methods 2 and 3 (from ) use hydrazide intermediates derived from ester precursors, heated under reflux with activating agents like POCl₃ or PCl₅. Yields range from 8% to 79%, depending on substituent steric and electronic effects. Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and LCMS, with key signals for the oxadiazolone ring (e.g., 1H^1H-NMR δ ~12.2 ppm for NH) and benzimidazole protons (δ ~2.99 ppm for dimethyl groups) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H^1H-NMR : Identifies aromatic protons (δ 7.65–6.65 ppm for benzimidazole) and NH groups (δ ~12.2 ppm for oxadiazolone).
  • 13C^{13}C-NMR : Confirms carbonyl (δ ~156 ppm) and aromatic carbons.
  • LCMS : Validates molecular weight (e.g., m/z 206.2 [M+H]+^+ for simpler analogs).
  • X-ray crystallography (if available): Resolves dihedral angles between benzimidazole and oxadiazolone rings, critical for understanding conformational stability .

Q. What preliminary biological activities are associated with this compound?

Oxadiazolone derivatives exhibit enzyme inhibition (e.g., Notum carboxylesterase IC₅₀ ~8 μM , hMAO-B IC₅₀ ~8.05 μM ), neuroprotection against oxidative stress, and neurogenic properties in hippocampal cells . Substituents on the benzimidazole ring modulate potency; electron-withdrawing groups enhance enzyme affinity .

Q. How does the compound’s solubility and stability impact experimental design?

The compound shows moderate solubility in DMSO and methanol but limited aqueous solubility. Stability studies recommend storage at −20°C under inert conditions to prevent hydrolysis of the oxadiazolone ring. Pre-formulation assays (e.g., HPLC purity checks) are essential before in vitro assays .

Q. What are the safety and handling protocols for this compound?

While specific toxicity data for this derivative is limited, structurally similar oxadiazolones are classified as Repr. 1A (EU Regulation 790/2009) with potential reproductive toxicity. Use PPE (gloves, N95 masks) and conduct experiments in fume hoods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s multi-target activity in neurodegenerative diseases?

Key modifications include:

  • Benzimidazole substitution : 1,5-Dimethyl groups enhance blood-brain barrier permeability .
  • Oxadiazolone functionalization : Propargyl or methoxy groups improve NRF2-ARE pathway activation (CD ~9.83 μM) and quinone reductase-2 (QR2) inhibition (IC₅₀ ~0.57 μM) .
  • Hybrid scaffolds : Conjugation with resveratrol analogs balances MAO-B inhibition and neurogenesis .

Q. What advanced assays validate its neuroprotective efficacy beyond enzyme inhibition?

  • Okadaic acid-induced neurotoxicity models : Assess protection against tau hyperphosphorylation in neuronal cells .
  • Hippocampal neurogenesis assays : Quantify BrdU/NeuN-positive cells in primary cultures .
  • NRF2-ARE luciferase reporter assays : Measure antioxidant response element activation .

Q. How does crystallographic data inform receptor selectivity and binding modes?

X-ray structures of analogs (e.g., oxadiargyl) reveal dihedral angles (~65.8°) between the oxadiazolone and aromatic rings, influencing docking into Notum or QR2 active sites. Pyramidalization of NH groups (sum of angles ~351–355°) affects hydrogen-bonding interactions .

Q. What strategies mitigate off-target effects in anticancer applications?

  • Selective functionalization : Carbazole conjugates (e.g., compound 10) target HepG2 and MCF-7 cells (IC₅₀ ~7.68 μM) with minimal cytotoxicity to non-cancerous lines .
  • Fatty acid hybridization : Chain-length optimization reduces interactions with glutathione, minimizing metabolic deactivation .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • ADMET prediction : LogP (~2.5) and polar surface area (~75 Ų) suggest moderate CNS penetration but potential hepatic metabolism via CYP3A4.
  • Density functional theory (DFT) : Models electron-deficient oxadiazolone rings as hotspots for nucleophilic attack, guiding prodrug design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.